3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound characterized by a unique structure that includes a pyrazine ring fused with an oxadiazole ring and a carboxamide group. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. It is classified as a heterocyclic organic compound, which are compounds containing rings made up of at least two different elements.
The chemical has been cataloged in various chemical databases, including BenchChem and PubChem, where it is identified by the CAS number 1226436-67-4. These resources provide detailed descriptions and properties of the compound, making it accessible for research purposes.
The synthesis of 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can be achieved through several methods. A common approach involves the cyclization of hydrazides with carboxylic acids under dehydrating conditions to form the oxadiazole ring. The introduction of the pyrazine moiety typically employs coupling reactions with pyrazine derivatives.
The molecular structure of 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide features a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms) fused with an oxadiazole ring (a five-membered ring containing two nitrogen atoms and one oxygen atom), along with a carboxamide group attached at the 5-position of the oxadiazole.
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can participate in various chemical reactions:
The mechanism of action for 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide primarily involves its interaction with specific biological targets such as enzymes or receptors.
Once bound to its target, this compound may inhibit or enhance enzymatic functions, thereby altering various biochemical pathways. Its pharmacokinetic properties—absorption, distribution, metabolism, and excretion—are influenced by its solubility and stability.
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is typically a solid at room temperature with moderate solubility in polar solvents like water and alcohols.
This compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. It shows reactivity due to the presence of functional groups that can participate in further chemical transformations.
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several notable applications:
This compound's unique structure and properties make it valuable across various scientific disciplines, particularly in medicinal chemistry and material science.
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen atom and two nitrogen atoms within its aromatic structure. This arrangement confers significant electron-deficient character, making it a privileged scaffold in medicinal chemistry due to its metabolic stability and capacity for diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets [1] [3]. Its primary utility stems from its role as a bioisostere for ester and amide functional groups. Unlike these conventional motifs, the 1,2,4-oxadiazole ring exhibits superior hydrolytic stability under physiological conditions, thereby mitigating rapid degradation in vivo and improving the pharmacokinetic profiles of drug candidates [1] [7]. This bioisosteric equivalence is structurally validated by the similarity in bond angles and electronic distribution between the oxadiazole and the carbonyl group of amides/esters [10].
Table 1: Bioisosteric Equivalence of 1,2,4-Oxadiazole
Property | Amide/Esters | 1,2,4-Oxadiazole | Significance in Drug Design |
---|---|---|---|
Hydrolytic Stability | Low | High | Reduced metabolic degradation; prolonged half-life |
Dipole Moment | ~3.7 D (amides) | ~4.0–4.5 D | Enhanced binding to polar enzyme pockets |
Hydrogen Bonding Capacity | Donor/Acceptor | Acceptor only | Tunable solubility and target interactions |
Metabolic Vulnerability | High (enzymatic) | Low | Improved bioavailability |
The ring’s physicochemical properties—moderate log P values, balanced aqueous solubility, and acceptable topological polar surface area (TPSA)—align with Lipinski’s and Veber’s rules for drug-likeness, facilitating blood-brain barrier penetration for central nervous system (CNS)-targeted therapeutics [4] [7]. Furthermore, synthetic versatility allows for regioselective substitution at the C3 and C5 positions, enabling rational optimization of steric and electronic features to enhance target affinity [3] [8].
The integration of a pyrazine ring (a six-membered diazine heterocycle) with the 1,2,4-oxadiazole motif creates a hybrid scaffold of significant pharmacological interest. Pyrazine contributes distinct electronic and steric properties: its electron-deficient nature augments the oxadiazole’s electrophilicity, while its nitrogen atoms serve as hydrogen bond acceptors, enhancing interactions with enzymatic active sites [3] [5]. The 3-(pyrazin-2-yl) substitution on the oxadiazole core, as seen in 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, generates a planar, conjugated system that facilitates DNA intercalation or enzyme inhibition, particularly in anticancer and antimicrobial contexts [4] [6].
Table 2: Pharmacological Actions of Pyrazine-Oxadiazole Hybrids
Biological Activity | Target/Mechanism | Key Findings |
---|---|---|
Anticancer | DNA Topoisomerase IIα inhibition; Apoptosis induction | IC₅₀ values: 5–20 μM in leukemia and solid tumor cell lines; synergy with oxadiazole’s electron-withdrawing nature [6] [8] |
Antimicrobial | Enoyl-ACP reductase (bacteria); Ergosterol synthesis (fungi) | MIC: 2–8 μg/mL against Xanthomonas oryzae; superior to bismerthiazol [5] |
Anti-Alzheimer | Acetylcholinesterase (AChE) inhibition | IC₅₀: 0.0158–0.121 μM; 1.01–7.78× more potent than donepezil [2] |
Antiviral | RNA-dependent RNA polymerase inhibition | Moderate activity against SARS-CoV-2 [6] |
The carboxamide group (–CONH₂) at the oxadiazole’s C5 position further diversifies the pharmacophore’s functionality. This moiety acts as a hydrogen bond donor/acceptor, improving solubility and enabling critical interactions with residues in enzymatic pockets (e.g., cholinesterases in Alzheimer’s targets) [2] [10]. Hybrids like 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide leverage this dual-heterocyclic synergy for multitarget engagement, addressing complex diseases such as neurodegeneration and multidrug-resistant infections [2] [6].
The medicinal exploration of 1,2,4-oxadiazoles began in the 1880s with Tiemann and Krüger’s pioneering synthesis, though therapeutic applications remained unexplored for nearly 80 years [1] [8]. The 1960s marked a turning point with the introduction of oxolamine, a 1,2,4-oxadiazole-based antitussive, validating the scaffold’s biological relevance [1]. Subsequent decades witnessed systematic expansion:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: